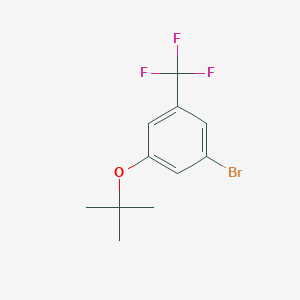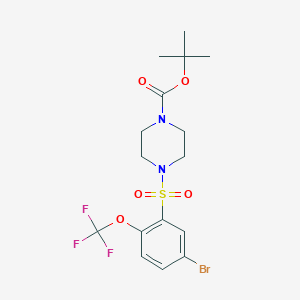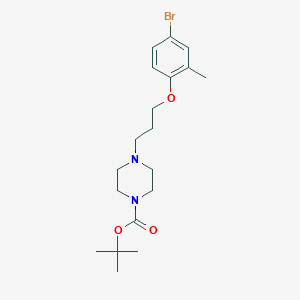![molecular formula C9H9BrF3N B1408954 {[2-Bromo-4-(trifluoromethyl)phenyl]methyl}(methyl)amine CAS No. 1894484-84-4](/img/structure/B1408954.png)
{[2-Bromo-4-(trifluoromethyl)phenyl]methyl}(methyl)amine
Vue d'ensemble
Description
“{[2-Bromo-4-(trifluoromethyl)phenyl]methyl}(methyl)amine” is a chemical compound with the CAS Number: 1001109-50-7 . It has a molecular weight of 254.05 . It appears as a colorless to pale-yellow to yellow-brown liquid .
Synthesis Analysis
The synthesis of “this compound” and related compounds often involves complex organic reactions . For instance, trifluoromethylpyridines, which share a similar structure, are synthesized through vapor-phase reactions . Protodeboronation of pinacol boronic esters has also been used in the synthesis of related compounds .Molecular Structure Analysis
The InChI code for “this compound” is1S/C8H7BrF3N/c9-7-3-6(8(10,11)12)2-1-5(7)4-13/h1-3H,4,13H2 . This code provides a standard way to encode the compound’s molecular structure. Physical And Chemical Properties Analysis
“this compound” is a colorless to pale-yellow to yellow-brown liquid . It has a molecular weight of 254.05 .Applications De Recherche Scientifique
Chemical Synthesis and Derivative Formation
[2-Bromo-4-(trifluoromethyl)phenyl]methyl}(methyl)amine serves as a precursor in the synthesis of various chemical compounds. For instance, it's used in the preparation of 2-phenyl-4-trifluoromethylsulfonylmethyl-2H-1,2,3-triazole through a reaction with 4-bromo-methyl-2-phenyl-2H-1,2,3-triazole and sodium trifluoromethanesulfinate CF3SO2Na. This process is part of synthesizing trifluoromethyl sulfones and perfluoroalkanesulfonamides of the azole series, highlighting its role in synthesizing complex organic compounds (Meshcheryakov & Shainyan, 2004). Additionally, its involvement in the synthesis of novel imidazo[1,2-a]pyrimidine compounds showcases its utility in creating a variety of biologically active molecules. The process involves condensation, cyclization, chlorination, and aminization steps, demonstrating its versatility in chemical synthesis (Liu, 2013).
Material Science and Polymer Research
In material science and polymer research, [2-Bromo-4-(trifluoromethyl)phenyl]methyl}(methyl)amine contributes to the development of novel materials. For example, it's involved in synthesizing organosoluble, low-colored fluorinated polyimides, which exhibit high solubility, transparency, and thermal stability. These polyimides are promising for various high-performance applications due to their low dielectric constants and water uptake (Chung, Tzu, & Hsiao, 2006).
Catalysis and Reaction Mechanisms
The compound also plays a role in catalysis, as seen in the dehydrative amidation of carboxylic acids and amines. It acts as a catalyst, emphasizing the importance of the ortho-substituent in preventing the coordination of amines, thus facilitating the reaction. This highlights its potential in peptide synthesis and other organic transformations (Wang, Lu, & Ishihara, 2018).
Safety and Hazards
Orientations Futures
The future directions for “{[2-Bromo-4-(trifluoromethyl)phenyl]methyl}(methyl)amine” and related compounds are promising. Trifluoromethyl groups are increasingly being used in the agrochemical, pharmaceutical, and functional materials fields . The development of fluorinated organic chemicals is becoming an increasingly important research topic . Furthermore, the compound’s synthesis methods, such as protodeboronation, are being applied to other compounds, indicating potential for broader use .
Propriétés
IUPAC Name |
1-[2-bromo-4-(trifluoromethyl)phenyl]-N-methylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrF3N/c1-14-5-6-2-3-7(4-8(6)10)9(11,12)13/h2-4,14H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWSAHZURJZDDKO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=C(C=C(C=C1)C(F)(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrF3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



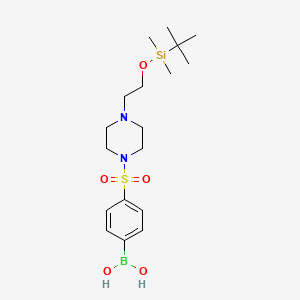

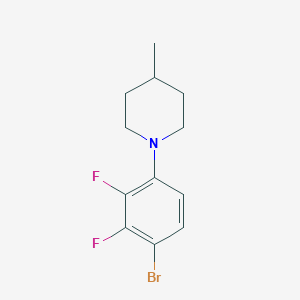

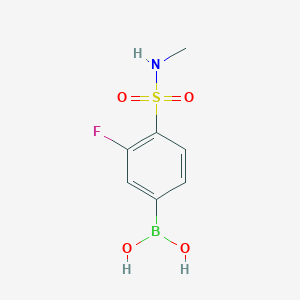

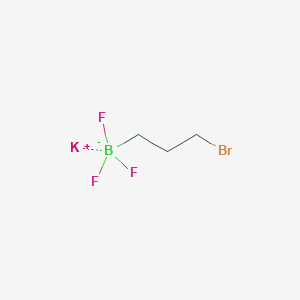
![Ethyl 8-cyano-7-methoxy-2-methylimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B1408881.png)
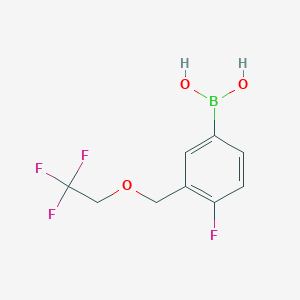
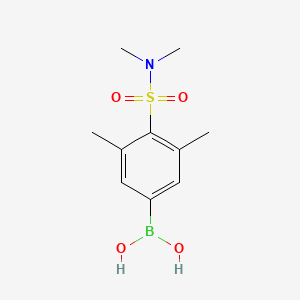
![2-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazol-1-yl)ethanol](/img/structure/B1408887.png)
